Isotopic Purity (Atom % 13C) Specification: Baseline Requirement for Reliable Isotope Dilution Calibration
rac Enterodiol-13C3 is commercially supplied with a minimum isotopic purity specification of 95 atom % 13C, ensuring that at least 95% of the molecules at each of the three labeled carbon positions (1, 2, and 4 of the butane-1,4-diol backbone) contain the 13C isotope . In contrast, unlabeled enterodiol contains 0% 13C enrichment above natural abundance (approximately 1.1 atom % 13C), and deuterated analogs (e.g., enterodiol-d9) are not commercially available for this analyte class as confirmed by multiple supplier catalogs . The 95 atom % 13C specification is a critical procurement threshold: isotope dilution calculations assume negligible unlabeled analyte contribution from the internal standard; lower isotopic purity introduces systematic positive bias in quantified endogenous concentrations.
| Evidence Dimension | Isotopic purity (atom % 13C at labeled positions) |
|---|---|
| Target Compound Data | ≥95 atom % 13C at three positions (C1, C2, C4) |
| Comparator Or Baseline | Unlabeled enterodiol: 1.1 atom % 13C (natural abundance); Enterodiol-d9: Not commercially available |
| Quantified Difference | >93 atom % enrichment above natural abundance; deuterated alternative nonexistent in market |
| Conditions | Stable isotope labeled compound specification as provided by manufacturer certificate of analysis |
Why This Matters
Procurement decisions must verify the ≥95 atom % 13C specification; lower isotopic purity invalidates isotope dilution calculations and compromises regulatory compliance for bioanalytical method validation per FDA and EMA guidelines.
